N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a phthalazinone structure via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves a multi-step process:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Synthesis of Phthalazinone: The phthalazinone moiety is synthesized by cyclization of hydrazine derivatives with phthalic anhydride or its derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the phthalazinone derivative using an appropriate linker, such as an acetamide group. This can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or phthalazinone rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine: Due to its structural features, it could be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzimidazole or phthalazinone derivatives have shown efficacy.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide would depend on its specific biological target. Generally, compounds with benzimidazole and phthalazinone structures can interact with various molecular targets, such as:
Enzymes: Inhibition of enzymes by binding to the active site or allosteric sites.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Phthalazinone Derivatives: Compounds like olaparib, a PARP inhibitor used in cancer therapy.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to its combined structural features of benzimidazole and phthalazinone, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.
This compound’s unique structure allows it to potentially interact with a broader range of biological targets, making it a versatile candidate for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H15N5O2 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C18H15N5O2/c24-17(19-10-16-21-14-7-3-4-8-15(14)22-16)11-23-18(25)13-6-2-1-5-12(13)9-20-23/h1-9H,10-11H2,(H,19,24)(H,21,22) |
InChI Key |
OGZYXXOHFDASPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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